
Eda-DA
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Eda-DA, also known as ethynyl-D-alanine-D-alanine, is an N-terminally tagged dipeptide probe. It serves as a labeling agent for bacterial peptidoglycan, a fundamental component of the cell walls in most bacteria. This compound is crucial for cellular division, shape retention, and hydrostatic pressure maintenance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Eda-DA is synthesized through a series of chemical reactions involving the incorporation of an ethynyl group into the dipeptide structure. The synthesis typically involves the use of protected amino acids, coupling reagents, and deprotection steps. The reaction conditions often include the use of organic solvents, controlled temperatures, and specific pH levels to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated peptide synthesizers. These machines can handle multiple reactions simultaneously, ensuring high yield and purity of the final product. The process includes the use of high-performance liquid chromatography (HPLC) for purification and mass spectrometry for characterization .
Analyse Chemischer Reaktionen
Types of Reactions
Eda-DA undergoes various types of chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ethynyl group.
Substitution: The ethynyl group in this compound can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can be used for further chemical modifications or biological studies .
Wissenschaftliche Forschungsanwendungen
Eda-DA has a wide range of scientific research applications, including:
Chemistry: Used as a probe in click chemistry reactions to label and track molecules.
Biology: Serves as a labeling agent for bacterial peptidoglycan, aiding in the study of bacterial cell wall synthesis and division.
Industry: Used in the development of diagnostic tools and biosensors for detecting bacterial infections .
Wirkmechanismus
Eda-DA exerts its effects by incorporating into the bacterial peptidoglycan through the action of the enzyme MurF in the cytoplasmic pathway. The ethynyl group in this compound allows for selective labeling via a click-chemistry reaction, enabling researchers to track and study bacterial cell wall synthesis and division .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethynyl-D-alanine: Similar in structure but lacks the additional alanine residue.
D-alanine-D-alanine: Lacks the ethynyl group, making it less suitable for click-chemistry reactions.
Azido-D-alanine-D-alanine: Contains an azido group instead of an ethynyl group, used in similar labeling applications
Uniqueness
Eda-DA is unique due to its ethynyl group, which allows for selective labeling via click-chemistry reactions. This makes it a valuable tool for studying bacterial cell wall synthesis and division, providing insights that other similar compounds may not offer .
Eigenschaften
Molekularformel |
C8H12N2O3 |
|---|---|
Molekulargewicht |
184.19 g/mol |
IUPAC-Name |
(2R)-2-[[(2R)-2-aminopent-4-ynoyl]amino]propanoic acid |
InChI |
InChI=1S/C8H12N2O3/c1-3-4-6(9)7(11)10-5(2)8(12)13/h1,5-6H,4,9H2,2H3,(H,10,11)(H,12,13)/t5-,6-/m1/s1 |
InChI-Schlüssel |
XAJDRUDXNXZVCE-PHDIDXHHSA-N |
Isomerische SMILES |
C[C@H](C(=O)O)NC(=O)[C@@H](CC#C)N |
Kanonische SMILES |
CC(C(=O)O)NC(=O)C(CC#C)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


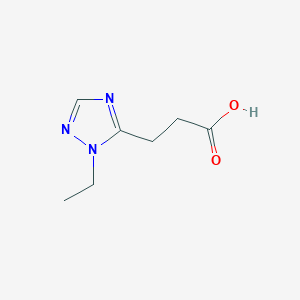
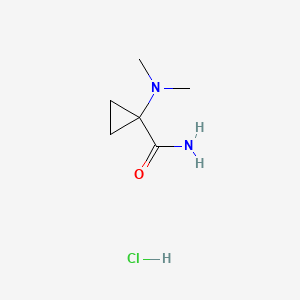
![4-[(2-Carbamoylphenoxy)methyl]benzamide](/img/structure/B13572649.png)
![N-[2-(Thiophen-2-YL)ethyl]-3-(trifluoromethyl)benzamide](/img/structure/B13572671.png)
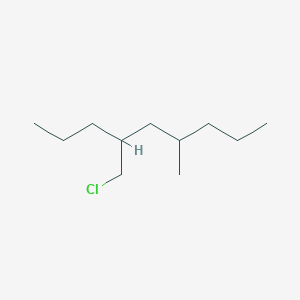


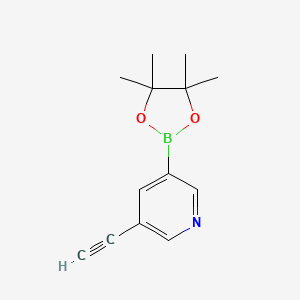
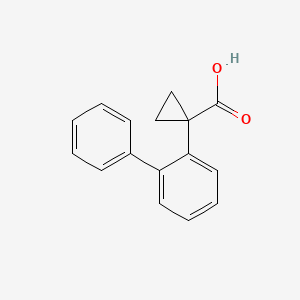
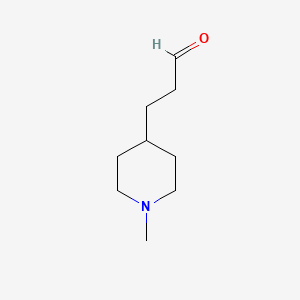
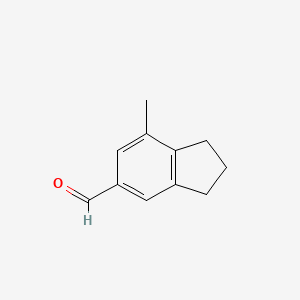
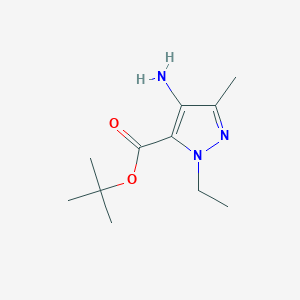

![(2S,4R)-1-[(2R)-2-[(1-fluorocyclopropanecarbonyl)amino]-3-methyl-3-sulfanylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13572709.png)
